molecular formula C79H113N21O21S B14765351 a-MSH, amide Acetate

a-MSH, amide Acetate

Cat. No.: B14765351
M. Wt: 1724.9 g/mol
InChI Key: SEKBNVLHDPQAQR-VLZMNQITSA-N
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Description

Alpha-melanocyte stimulating hormone, amide Acetate is an endogenous peptide hormone and neuropeptide of the melanocortin family. It is a tridecapeptide with the amino acid sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2. This compound is primarily known for its role in stimulating melanogenesis, the process responsible for pigmentation in hair and skin. Additionally, it plays a role in feeding behavior, energy homeostasis, sexual activity, and protection against ischemia and reperfusion injury .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Alpha-melanocyte stimulating hormone, amide Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the specific reaction being carried out, but they often involve controlled temperatures and the use of solvents such as dichloroethane, ether, and toluene.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.

Scientific Research Applications

Alpha-melanocyte stimulating hormone, amide Acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of alpha-melanocyte stimulating hormone, amide Acetate involves its binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). Upon binding, it activates the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway, leading to the expression of melanogenesis enzyme genes. This results in the synthesis of melanin and the regulation of various cellular processes such as DNA damage repair, reduction of free radical production, and cell proliferation .

Comparison with Similar Compounds

Alpha-melanocyte stimulating hormone, amide Acetate can be compared with other similar compounds such as:

Alpha-melanocyte stimulating hormone, amide Acetate is unique due to its specific binding affinity to multiple melanocortin receptors and its diverse range of biological activities .

Properties

Molecular Formula

C79H113N21O21S

Molecular Weight

1724.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid

InChI

InChI=1S/C77H109N21O19S.C2H4O2/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101;1-2(3)4/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83);1H3,(H,3,4)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-;/m0./s1

InChI Key

SEKBNVLHDPQAQR-VLZMNQITSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O

Origin of Product

United States

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